N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide
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Overview
Description
N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a pyrimidine ring substituted with a methyl group, a pyrrole ring, and a benzenesulfonamide moiety, making it a complex and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-chloro-4-methylpyrimidine, which can be synthesized from 2-chloropyrimidine and methyl iodide under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a nucleophilic substitution reaction using 1H-pyrrole and a suitable leaving group on the benzene ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and yields, and optimization of temperature, pressure, and solvent conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide structure.
Biological Studies: Investigating its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Studying its effects on cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other sulfonamides. The presence of the pyrimidine and pyrrole rings can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-pyrrol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-12-8-9-16-15(17-12)18-22(20,21)14-6-4-13(5-7-14)19-10-2-3-11-19/h2-11H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFAVSCRATUWML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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